Stereochemical Identity: Racemate vs. Single-Enantiomer Forms of N-(1-Phenyldodecan-2-YL)acetamide
N-(1-Phenyldodecan-2-YL)acetamide (CAS 648908-40-1) is the racemic (R/S) mixture containing a stereogenic center at the C2 position of the dodecane chain, whereas the (S)-enantiomer is registered under CAS 648908-39-8 (PubChem CID 71378069) [1]. The (S)-enantiomer has a defined specific rotation and distinct InChIKey (WIJWMFZTHDEVML-FQEVSTJZSA-N) incorporating the absolute stereochemistry descriptor '/t20-/m0/s1', while the racemate lacks stereochemical notation [1]. Procurement of the racemate versus a single enantiomer dictates whether experiments are conducted with a 1:1 mixture of stereoisomers or a single, chirally pure entity, a distinction that has profound consequences for chiral chromatography method development, asymmetric synthesis, and any biological assay where target engagement is stereospecific [1].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Racemic mixture (R/S, 1:1); CAS 648908-40-1; InChI without stereochemical layer |
| Comparator Or Baseline | (S)-Enantiomer: CAS 648908-39-8; PubChem CID 71378069; InChIKey WIJWMFZTHDEVML-FQEVSTJZSA-N; Specific rotation data available from vendor CoA |
| Quantified Difference | Qualitative difference in stereochemical purity profile: racemate = 0% enantiomeric excess (ee); (S)-enantiomer typically ≥95% ee (vendor-specified) |
| Conditions | Stereochemical identity determined by chiral HPLC or polarimetry; absolute configuration assigned via stereospecific synthesis |
Why This Matters
Selection between the racemate and a single enantiomer directly determines the interpretability of chiral recognition studies, asymmetric catalysis applications, and enantioselective biological assays; the wrong choice introduces uncontrolled stereochemical noise.
- [1] PubChem. N-[(2S)-1-Phenyldodecan-2-yl]acetamide (CID 71378069): Computed Descriptors and Stereochemistry. National Center for Biotechnology Information. View Source
